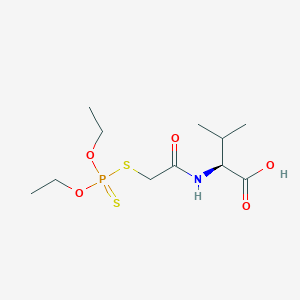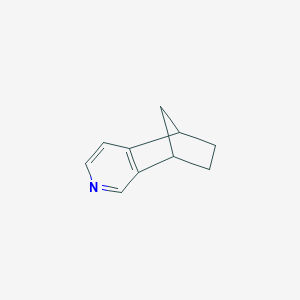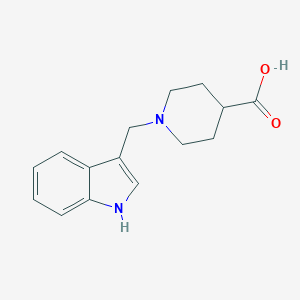
1-Dichlorophosphoryloxynaphthalene
Übersicht
Beschreibung
1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.
Wirkmechanismus
1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of this compound involves the inhibition of these enzymes, which are involved in various biological processes. This compound has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. This compound has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. This compound has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of this compound is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of this compound is its well-established synthesis method, which makes it readily available for scientific research. One limitation of this compound is its potential toxicity, which requires careful handling in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of this compound on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of this compound in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound (this compound) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. This compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. This compound has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.
Eigenschaften
CAS-Nummer |
31651-76-0 |
|---|---|
Molekularformel |
C10H7Cl2O2P |
Molekulargewicht |
261.04 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Synonyme |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)











